![molecular formula C20H13NO3 B2768478 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 331677-29-3](/img/structure/B2768478.png)
6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic compound. It belongs to the family of isoquinolines, which are heterocyclic aromatic organic compounds . Isoquinolines are structural isomers of quinoline and are composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, isoquinolines can be synthesized through various methods. One such method is the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes . This method allows for the facile synthesis of a broad range of structurally diverse C1-benzyl and -benzoyl isoquinolines .Molecular Structure Analysis
The molecular structure of “6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione” would likely be complex due to the presence of multiple functional groups. Isoquinolines are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinolines can undergo various chemical reactions. For instance, an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes has been developed . This reaction exhibits excellent chemoselectivity .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Mechanism of Action
- Studies have focused on compounds structurally related to "6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione," examining their roles in treating conditions such as cancer, neurodegenerative diseases, and sleep disorders. For instance, amonafide, a benzisoquinoline-1,3-dione derivative, has been evaluated in clinical trials for its activity against different types of cancers, including sarcoma, colorectal cancer, and endometrial adenocarcinoma, although its efficacy was limited at the tested doses and schedules (Perez et al., 1992); (O'dwyer et al., 1991); (Malviya et al., 1994).
Pharmacokinetics and Metabolism
- Research on compounds with similar structures has elucidated their metabolism and pharmacokinetic profiles. For example, studies on SB-649868, an orexin receptor antagonist, have detailed its metabolism and excretion patterns in humans, providing insights into how structurally related compounds might be processed in the body (Renzulli et al., 2011).
Neurological Applications
- The use of related compounds in exploring neurological conditions has been significant. For instance, the study of neuroinflammation in schizophrenia-related psychosis with PET imaging, utilizing compounds that target specific receptors, has provided valuable insights into the disease's pathophysiology (Doorduin et al., 2009).
Dermatological Applications
- Benzoyl peroxide, a compound with a benzoyl group similar to that in the queried compound, has been widely studied for its dermatological applications, particularly in the treatment of acne vulgaris. Its keratolytic properties and effects on skin physiology have been documented (Jaffé et al., 1989).
Allergy and Inflammation
- Investigations into the mechanisms of allergic inflammation and the potential therapeutic effects of structurally related compounds on mast cell-mediated allergic responses have shown the importance of these compounds in developing new treatments (Je et al., 2015).
Eigenschaften
IUPAC Name |
6-benzoyl-2-methylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c1-21-19(23)15-9-5-8-13-14(10-11-16(17(13)15)20(21)24)18(22)12-6-3-2-4-7-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGYESYODAHXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


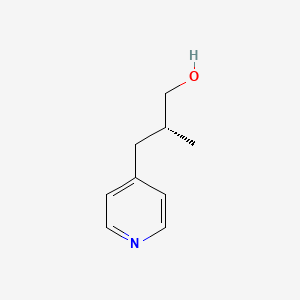
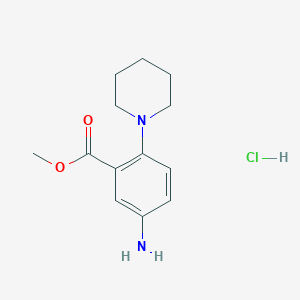

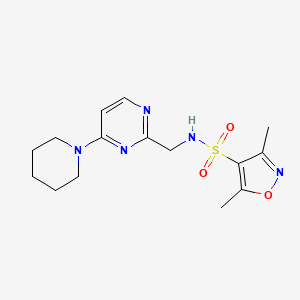
![4-(Naphthalen-2-yloxy)thieno[2,3-d]pyrimidine](/img/structure/B2768405.png)
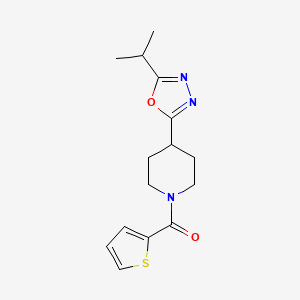
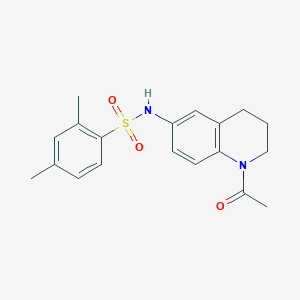
![5-methyl-N-(1,3-thiazol-2-yl)-3-{3-[4-(trifluoromethoxy)anilino]acryloyl}-4-isoxazolecarboxamide](/img/structure/B2768409.png)
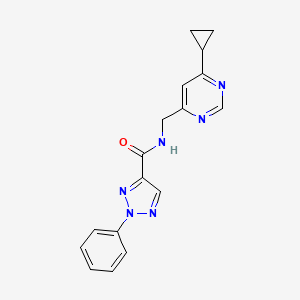
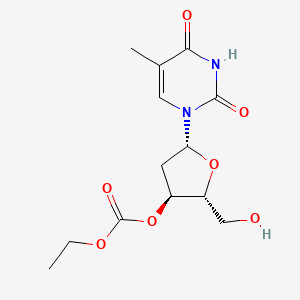
![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2768414.png)

![N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768417.png)